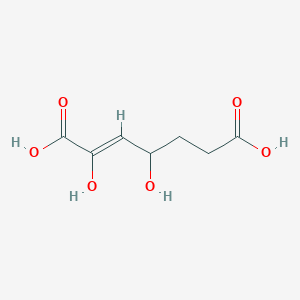
2,4-Dihydroxyhept-2-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dihydroxyhept-2-enedioic acid is a heptenedioic acid having the C=C double bond at the 2,3-position and two hydroxy substituents at the 2- and 4-positions. It is a conjugate acid of a 2,4-dihydroxyhept-2-enedioate. It is a tautomer of a 4-hydroxy-2-oxoheptanedioic acid.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of 2,4-dihydroxyhept-2-enedioic acid. For instance, in the context of fresh-cut lotus root preservation, this compound has been shown to enhance the antioxidant system by regulating reactive oxygen species (ROS) metabolism. It aids in reducing oxidative damage by increasing the activity of key enzymes such as superoxide dismutase and catalase, thereby improving the quality and shelf life of fresh produce .
Substrate for Enzymatic Reactions
This compound serves as a substrate for various enzymatic reactions in microbial degradation pathways. Specifically, it is involved in the meta-cleavage pathways of aromatic compounds, where it is hydrated to facilitate subsequent reactions. The identification of hydratases and aldolases that utilize this compound underscores its importance in bioremediation processes .
Biodegradation of Aromatic Compounds
The role of this compound in the biodegradation of aromatic compounds has been extensively studied. It is utilized by certain bacteria to break down complex aromatic pollutants through metabolic pathways that convert these compounds into less harmful substances. This application is significant for environmental cleanup efforts, particularly in contaminated sites .
Ecotoxicological Assessments
Research has also focused on the ecotoxicological implications of this compound as an ionizable compound. Its behavior in various environmental conditions can influence its toxicity and bioavailability, making it a subject of interest for environmental risk assessments .
Case Studies
Propiedades
Fórmula molecular |
C7H10O6 |
|---|---|
Peso molecular |
190.15 g/mol |
Nombre IUPAC |
(Z)-2,4-dihydroxyhept-2-enedioic acid |
InChI |
InChI=1S/C7H10O6/c8-4(1-2-6(10)11)3-5(9)7(12)13/h3-4,8-9H,1-2H2,(H,10,11)(H,12,13)/b5-3- |
Clave InChI |
APNIDHDQYISZAE-HYXAFXHYSA-N |
SMILES |
C(CC(=O)O)C(C=C(C(=O)O)O)O |
SMILES isomérico |
C(CC(=O)O)C(/C=C(/C(=O)O)\O)O |
SMILES canónico |
C(CC(=O)O)C(C=C(C(=O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















